3-(4-Bromobutoxy)benzaldehyde
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Overview
Description
3-(4-Bromobutoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO2 It is a benzaldehyde derivative where the benzene ring is substituted with a 4-bromobutoxy group
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Benzaldehyde derivatives are often involved in nucleophilic substitution reactions . The bromine atom on the butoxy group can be a good leaving group, allowing the compound to participate in various biochemical reactions .
Biochemical Pathways
Benzaldehyde derivatives can influence a variety of biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The bromine atom and the butoxy group could potentially influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Bromobutoxy)benzaldehyde . For instance, the compound’s reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature .
Biochemical Analysis
Biochemical Properties
Benzaldehyde derivatives are known to participate in various biochemical reactions
Cellular Effects
Benzaldehyde derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(4-Bromobutoxy)benzaldehyde on these processes have not been reported.
Molecular Mechanism
Benzaldehyde derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound remain to be determined.
Metabolic Pathways
Benzaldehyde derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Bromobutoxy)benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) or acetone at elevated temperatures. The general procedure involves mixing 4-hydroxybenzaldehyde with potassium carbonate in DMF, followed by the addition of 1,4-dibromobutane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobutoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-(4-Bromobutoxy)benzoic acid.
Reduction: Formation of 3-(4-Bromobutoxy)benzyl alcohol.
Scientific Research Applications
3-(4-Bromobutoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobutoxy)benzaldehyde: Similar structure but with the bromobutoxy group at a different position.
4-Bromobenzaldehyde: Lacks the butoxy group, making it less complex.
3-(4-Chlorobutoxy)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
3-(4-bromobutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZUKCMRZMELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCBr)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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